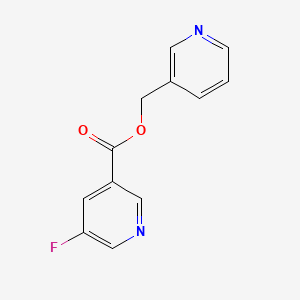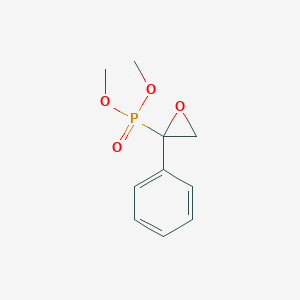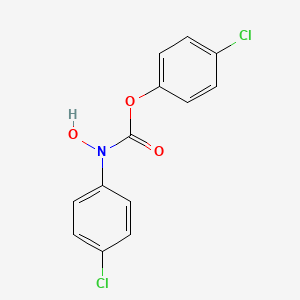
Carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester is a chemical compound with significant relevance in various scientific fields. This compound is characterized by the presence of a carbamic acid group bonded to a 4-chlorophenyl group, which is further esterified with another 4-chlorophenyl group. Its molecular structure and properties make it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester typically involves the reaction of 4-chlorophenyl isocyanate with 4-chlorophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction is often catalyzed by a base like triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial synthesis also emphasizes safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and phenol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions include 4-chlorophenol, substituted carbamates, and various derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of enzyme function or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (4-chlorophenyl)-, ethyl ester
- Carbamic acid, (4-chlorophenyl)-, methyl ester
- Carbamic acid, [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]methoxy-, methyl ester
Uniqueness
Carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester is unique due to its specific esterification with 4-chlorophenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
13649-22-4 |
|---|---|
Fórmula molecular |
C13H9Cl2NO3 |
Peso molecular |
298.12 g/mol |
Nombre IUPAC |
(4-chlorophenyl) N-(4-chlorophenyl)-N-hydroxycarbamate |
InChI |
InChI=1S/C13H9Cl2NO3/c14-9-1-5-11(6-2-9)16(18)13(17)19-12-7-3-10(15)4-8-12/h1-8,18H |
Clave InChI |
GAZHHSIBIXQLKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(C(=O)OC2=CC=C(C=C2)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


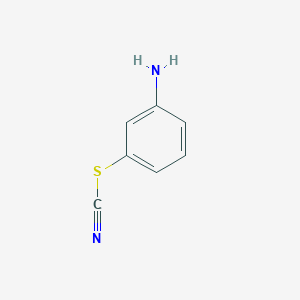


![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
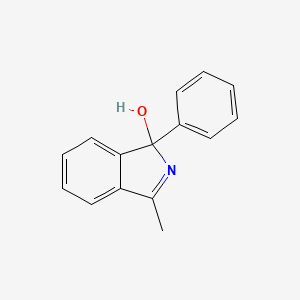
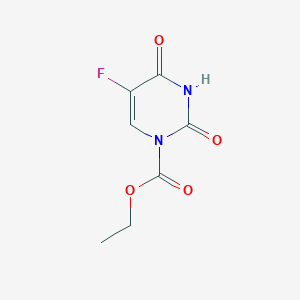
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
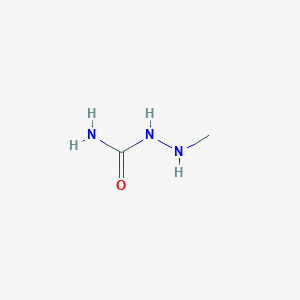
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)
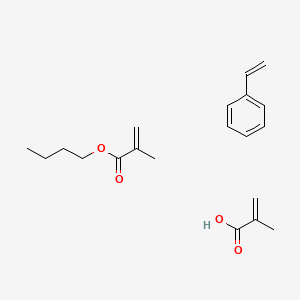
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)

